molecular formula C11H16N2O B3142506 N-Isopropyl 4-(aminomethyl)benzamide CAS No. 5072-27-5

N-Isopropyl 4-(aminomethyl)benzamide

Cat. No.: B3142506
CAS No.: 5072-27-5
M. Wt: 192.26 g/mol
InChI Key: BVDGBUDGPHRCNX-UHFFFAOYSA-N
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Description

N-Isopropyl 4-(aminomethyl)benzamide is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a benzamide derivative characterized by the presence of an isopropyl group attached to the nitrogen atom and an aminomethyl group attached to the benzene ring

Mechanism of Action

Target of Action

N-Isopropyl 4-(aminomethyl)benzamide, also known as NMIB or ibopamine, is a synthetic compound with diverse biological applications , which could suggest a similar behavior for this compound.

Mode of Action

These inhibitors interact with the virus, preventing its entry into host cells .

Biochemical Pathways

They can affect various pathways, leading to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl 4-(aminomethyl)benzamide can be synthesized through the direct condensation of 4-(aminomethyl)benzoic acid with isopropylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the benzene ring.

Scientific Research Applications

N-Isopropyl 4-(aminomethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl 4-(aminomethyl)benzamide
  • N-Ethyl 4-(aminomethyl)benzamide
  • N-Propyl 4-(aminomethyl)benzamide

Uniqueness

N-Isopropyl 4-(aminomethyl)benzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGBUDGPHRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268769
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5072-27-5
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5072-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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